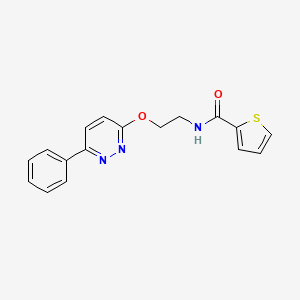

2-(N-(4-Pyridylcarbonylamino)carbamoyl)cyclopropanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

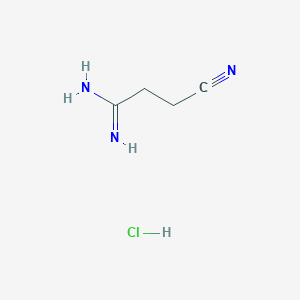

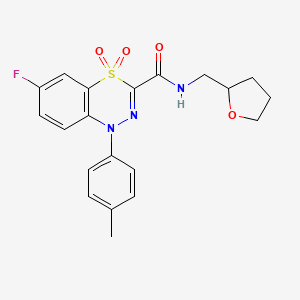

2-(N-(4-Pyridylcarbonylamino)carbamoyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C11H11N3O4. It has a molecular weight of 249.226 . This product is intended for research use only and is not intended for human or veterinary use.

Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3 . It has a boiling point of 627.9±55.0 °C at 760 mmHg . Unfortunately, the melting point is not available .Aplicaciones Científicas De Investigación

Biotechnological Production and Applications

Lactic acid, a pivotal hydroxycarboxylic acid, is commercially produced via the fermentation of sugars in biomass. Its significance extends beyond the synthesis of biodegradable polymers, positioning it as a cornerstone for future green chemistry. Through chemical and biotechnological routes, lactic acid serves as a precursor for generating valuable chemicals like pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester. This underscores the potential of biotechnological processes to supersede chemical methods, offering a more sustainable approach to producing lactic acid derivatives (Gao, Ma, & Xu, 2011).

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including 2-(N-(4-Pyridylcarbonylamino)carbamoyl)cyclopropanecarboxylic acid, are recognized for their flexibility and utility as precursors for various industrial chemicals. Their inhibitory effects on microbes, such as Escherichia coli and Saccharomyces cerevisiae, during fermentation processes highlight the necessity for metabolic engineering strategies to enhance microbial robustness. The detrimental impacts on cell membranes and internal pH underline the importance of understanding biocatalyst inhibition mechanisms for improving industrial performance (Jarboe, Royce, & Liu, 2013).

Advances in Carboxylic Acid Recovery Technologies

The extraction of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) is crucial for their recovery and subsequent application in various industries, including the synthesis of nylon materials. Innovations in solvent technologies, such as the use of ionic liquids and nitrogen-based extractants, have enhanced the efficiency of carboxylic acid recovery processes. These advancements not only improve the economic feasibility of using carboxylic acids in industrial applications but also contribute to more environmentally friendly and sustainable production methodologies (Sprakel & Schuur, 2019).

Role in Plant Biology Beyond Ethylene Precursor

Research into 1-aminocyclopropane-1-carboxylic acid (ACC), closely related to carboxylic acids in structure and function, reveals its multifaceted roles in plant biology beyond being merely a precursor to ethylene. ACC's involvement in various plant physiological processes, including growth modulation and stress response, underscores the broader implications of carboxylic acids in biological systems. This insight into ACC's functions provides a foundation for exploring the potential biological applications of 2-(N-(4-Pyridylcarbonylamino)carbamoyl)cyclopropanecarboxylic acid and similar compounds (Van de Poel & Van Der Straeten, 2014).

Propiedades

IUPAC Name |

2-[(pyridine-4-carbonylamino)carbamoyl]cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4/c15-9(6-1-3-12-4-2-6)13-14-10(16)7-5-8(7)11(17)18/h1-4,7-8H,5H2,(H,13,15)(H,14,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQVIUGZGPPJNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C(=O)NNC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(N-(4-Pyridylcarbonylamino)carbamoyl)cyclopropanecarboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(tert-butyl)-7-(1H-imidazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2988893.png)

![2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2988900.png)

![3-[1-benzyl-3-(2-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2988905.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2988907.png)

![4-Amino-6-methyl-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2988908.png)

![1-(3-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2988909.png)